Cas no 96-22-0 (3-Pentanone)

3-Pentanone structure
3-Pentanone structure
Produktname:3-Pentanone
CAS-Nr.:96-22-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00009320
CID:34843
PubChem ID:7288

3-Pentanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Pentanone
    • Diethyl ketone
    • (C2H5)2CO
    • 1,3-Dimethylacetone
    • 3-Oxopentane
    • 3-Pentanon
    • DEK
    • Diathylketon
    • Diethylcetone
    • diethylcetone(french)
    • 3-Pentanoneneat
    • 2-Butanol,4,4-dimethoxy-2-methyl
    • 3-hydroxy-3-methylbutana
    • 3-hydroxy-isovaleraldehyd dimethyl acetale
    • 3-hydroxy-isovaleraldehyde dimethyl acetal
    • 3-PENTANOL
    • 4,4-Dimethoxy-2-methyl-2-butanol
    • DIETHYL KETONE (3-PENTANONE)
    • DIETHYL KETONE FOR SYNTHESIS
    • dimethyl acetal of 3-hydroxyisovaleric aldehyde
    • dimethylacetone
    • ethyl ketone
    • PENTANONE (3-) (AKA DEK)
    • Propione
    • Metacetone
    • Methacetone
    • NSC 8653
    • ZED 2EK
    • 3-Pentanone,98%
    • MDL: MFCD00009320
    • Inchi: 1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
    • InChI-Schlüssel: FDPIMTJIUBPUKL-UHFFFAOYSA-N
    • Lächelt: O=C(CC)CC
    • BRN: 635749

Berechnete Eigenschaften

  • Genaue Masse: 86.07320
  • Monoisotopenmasse: 86.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 41.9
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1A^2
  • XLogP3: 0.9
  • Molekulargewicht: 86.13
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Farblose Flüssigkeit mit Acetongeruch. [1]
  • Dichte: 0.813 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −42 °C (lit.)
  • Siedepunkt: 102°C(lit.)
  • Flammpunkt: Fahrenheit: 44.6° f
    Celsius: 7° c
  • Brechungsindex: n20/D 1.392(lit.)
  • PH: 6.2 (50g/l, H2O, 20℃)
  • Löslichkeit: water: slightly soluble
  • Wasserteilungskoeffizient: 50 g/L (20 ºC)
  • Stabilität/Haltbarkeit: Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, reducing agents, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 1.37550
  • Brechungsindex: Index of refraction: 1.3905 at 25 °C/D
  • Geruch: Acetone odor
  • Löslichkeit: It is slightly soluble in water, miscible in ethanol, diethyl ether, and soluble in acetone. [15]
  • Dampfdruck: 20 mmHg ( 28 °C)
    28.1 mmHg ( 20 °C)
  • Relative Polarität: 0.265
  • Merck: 3121
  • FEMA: 2691

3-Pentanone Sicherheitsinformationen

  • Symbol: GHS02 GHS07
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H225,H335,H336
  • Warnhinweis: P210,P261
  • Transportnummer gefährlicher Stoffe:UN 1156 3/PG 2
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 11-37-66-67
  • Sicherheitshinweise: S9-S16-S25-S33
  • RTECS:SA8050000
  • Identifizierung gefährlicher Stoffe: F Xi
  • Gefahrenklasse:3
  • PackingGroup:II
  • Explosionsgrenze:1.6-7.7%(V)
  • Risikophrasen:R11; R37; R66; R67
  • TSCA:Yes
  • Sicherheitsbegriff:3
  • Toxizität:LD50 orally in rats: 2.1 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)
  • Verpackungsgruppe:II
  • Lagerzustand:room temp

3-Pentanone Zolldaten

  • HS-CODE:2914190090
  • Zolldaten:

    China Zollkodex:

    2914190090

    Übersicht:

    291419090 Andere azyklische Ketone ohne andere sauerstoffhaltige Gruppen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291419090 andere acyclische Ketone ohne andere Sauerstofffunktion. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

3-Pentanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P273600-50g
3-Pentanone
96-22-0
50g
$80.00 2023-05-17
Enamine
EN300-20108-10.0g
pentan-3-one
96-22-0 95%
10.0g
$32.0 2023-07-09
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0720559435-100ml
3-Pentanone
96-22-0 98%
100ml
¥ 89.1 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0061-25ML
3-Pentanone
96-22-0 >98.0%(GC)
25ml
¥190.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815624-1L
3-Pentanone
96-22-0 for HPLC,≥98%(GC)
1L
¥1,099.00 2022-10-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15297-500ml
3-Pentanone, 99%
96-22-0 99%
500ml
¥699.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815624-2.5L
3-Pentanone
96-22-0 for HPLC,≥98%(GC)
2.5L
¥2,026.00 2022-10-10
Life Chemicals
F0001-2290-1g
3-Pentanone
96-22-0 95%+
1g
$21.0 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
345121-1L
3-Pentanone
96-22-0 ≥99%
1L
¥1028.1 2022-02-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P103792-25ml
3-Pentanone
96-22-0 98%
25ml
¥31.90 2023-09-01

3-Pentanone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Cerium sulfate (Ce2(SO4)3) ,  Barium bromate Solvents: Acetonitrile ,  Water ;  3.3 h, reflux
Referenz
Cerium(III) bromate as a new reagent in oxidation of organic compounds
Shaabani, Ahmad; Lee, Donald G., Synthetic Communications, 2003, 33(11), 1845-1854

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: 2135863-90-8 Solvents: Water ;  5 min, 80 °C
Referenz
Mononuclear ruthenium and osmium complexes with a bicyclic guanidinate ligand: synthesis and catalytic behavior in olefin isomerization processes
Gamez-Rivera, Sebastian A.; Francos, Javier; Borge, Javier; Cadierno, Victorio, European Journal of Inorganic Chemistry, 2017, 2017(35), 4138-4146

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: [N′-(4-Bromophenyl)-N,N′′-bis(1-methylethyl)guanidinato-κN,κN′′]chloro[(1,2,3,4,… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Referenz
Ruthenium(II) Arene Complexes with Asymmetrical Guanidinate Ligands: Synthesis, Characterization, and Application in the Base-Free Catalytic Isomerization of Allylic Alcohols
Garcia-Alvarez, Rocio; Suarez, Francisco J.; Diez, Josefina; Crochet, Pascale; Cadierno, Victorio; et al, Organometallics, 2012, 31(23), 8301-8311

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  8 h, rt
Referenz
Controlling Surface Ligand Density and Core Size of Alkanethiolate-Capped Pd Nanoparticles and Their Effects on Catalysis
Gavia, Diego J.; Shon, Young-Seok, Langmuir, 2012, 28(40), 14502-14508

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Water ;  pH 6.5, 25 °C
Referenz
NADPH-dependent enone reductase from Kluyveromyces lactis and use in enzymic synthesis of saturated ketones from α,β-unsaturated ketones
, Japan, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Tetrahydrofuran
Referenz
1,5-dihydro-3H-2,4-benzodioxepine as a novel carbonyl protecting group
Machinaga, Nobuo; Kibayashi, Chihiro, Tetrahedron Letters, 1989, 30(31), 4165-8

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  6 h, rt
Referenz
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Catalysts: Bismuthonium, triphenyl(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Toluene-d8 ;  3 h, rt
Referenz
Selective oxidation of alcohols with bismuthonium salts under mild conditions
, Japan, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate ,  Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  15 min, 75 °C
Referenz
Bis(allyl)-Ruthenium(IV) Complexes as Highly Efficient Catalysts for the Redox Isomerization of Allylic Alcohols into Carbonyl Compounds in Organic and Aqueous Media: Scope, Limitations, and Theoretical Analysis of the Mechanism
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Varela-Alvarez, Adrian; Sordo, Jose A., Journal of the American Chemical Society, 2006, 128(4), 1360-1370

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 2306758-01-8 Solvents: Acetonitrile-d3 ;  8 h, rt
Referenz
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,3,4,5-η)-3-[[bis(1-methylethyl)amino][(diphenylphosphino-κP)imino]methy… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Referenz
Tethered η5-Oxocyclohexadienyl Piano-Stool Ruthenium(II) Complexes: A New Class of Catalysts?
Kechaou-Perrot, Manel; Vendier, Laure; Bastin, Stephanie; Sotiropoulos, Jean-Marc; Miqueu, Karinne; et al, Organometallics, 2014, 33(22), 6294-6297

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium(1+), (η6-benzene)dichloro(1-methyl-3,5-diaza-1-azonia-7-phosphatricycl… Solvents: Tetrahydrofuran ;  45 min, 75 °C
Referenz
Catalytic isomerization of allylic alcohols promoted by complexes [RuCl2(η6-arene)(PTA-Me)] under homogeneous conditions and supported on Montmorillonite K-10
Menendez-Rodriguez, Lucia; Crochet, Pascale; Cadierno, Victorio, Journal of Molecular Catalysis A: Chemical, 2013, 366, 390-399

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Osmium(1+), bis(acetonitrile)[(1,2,3,4,5-η)-1-[2-(methylamino-κN)ethyl]-2,4-cycl… Solvents: THF-d8 ;  92 min, 60 °C
Referenz
Redox Isomerization of Allylic Alcohols Catalyzed by Osmium and Ruthenium Complexes Containing a Cyclopentadienyl Ligand with a Pendant Amine or Phosphoramidite Group: X-ray Structure of an η3-1-Hydroxyallyl-Metal-Hydride Intermediate
Batuecas, Maria; Esteruelas, Miguel A.; Garcia-Yebra, Cristina; Onate, Enrique, Organometallics, 2010, 29(9), 2166-2175

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate ,  Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  15 min, 75 °C
Referenz
Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): a highly efficient catalyst for the isomerization of allylic alcohols into carbonyl compounds in organic and aqueous media
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose, Chemical Communications (Cambridge, 2004, (2), 232-233

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Lithium bromide ,  Hydrogen peroxide ,  Cerium nitrate, Ce(NO3)3, hexahydrate Solvents: Acetonitrile ,  Water ;  65 - 70 °C; cooled
Referenz
Oxidation of alkanols with a CeIII-LiBr-H2O2 system
Nikishin, G. I.; Sokova, L. L.; Kapustina, N. I., Russian Chemical Bulletin, 2009, 58(11), 2402-2403

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1-[[(1,1-dimethylethyl)thio]methyl]-2-(di… Solvents: Isopropanol ;  45 h, rt
Referenz
Catalytic redox isomerization of allylic alcohols with rhodium and iridium complexes with ferrocene phosphine-thioether ligands
Titova, Ekaterina M.; Rahaman, S. M. Wahidur; Shubina, Elena S.; Poli, Rinaldo; Belkova, Natalia V.; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 376-380

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate ,  Ruthenium, dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][(phosphin… Solvents: Heptane ,  Water ;  rt; 30 min, 75 °C
Referenz
Water-soluble ruthenium(II) catalysts [RuCl2(η6-arene){P(CH2OH)3}] for isomerization of allylic alcohols and alkyne hydration
Cadierno, Victorio; Crochet, Pascale; Garcia-Garrido, Sergio E.; Gimeno, Jose, Dalton Transactions, 2004, (21), 3635-3641

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Ruthenium hydroxide (alumina-supported) Solvents: Toluene ;  3 h, 1 atm, 90 °C
Referenz
Ruthenium hydroxide
Bhattarai, Deepak; Lee, Ju-hyeon; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-6

3-Pentanone Raw materials

3-Pentanone Preparation Products

3-Pentanone Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:96-22-0)3-Pentanone
Bestellnummer:sfd11828
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:96-22-0)
Bestellnummer:SFD264
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:01
Preis ($):
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:96-22-0)
Bestellnummer:SDF260
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57
Preis ($):

3-Pentanone Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
atkchemica
(CAS:96-22-0)3-Pentanone
CL18787
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-22-0)3-Pentanone
25823329
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung